molecular formula C27H29ClN2O4S B11673062 2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B11673062
M. Wt: 513.0 g/mol
InChI Key: CDAZPWMJILNPGM-UHFFFAOYSA-N
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Description

2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an ethoxyphenyl group, and a tetrahydrocyclohepta[b]thiophene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Coupling with Propanoic Acid Derivative: The chlorophenoxy intermediate is then coupled with a propanoic acid derivative under suitable conditions to form the propanoyl intermediate.

    Amidation Reaction: The propanoyl intermediate undergoes an amidation reaction with 2-ethoxyaniline to form the desired amide.

    Cyclization: The final step involves the cyclization of the amide to form the tetrahydrocyclohepta[b]thiophene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(1-naphthyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of 2-{[2-(3-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide lies in its specific structural features, such as the ethoxyphenyl group and the tetrahydrocyclohepta[b]thiophene core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H29ClN2O4S

Molecular Weight

513.0 g/mol

IUPAC Name

2-[2-(3-chlorophenoxy)propanoylamino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C27H29ClN2O4S/c1-3-33-22-14-8-7-13-21(22)29-26(32)24-20-12-5-4-6-15-23(20)35-27(24)30-25(31)17(2)34-19-11-9-10-18(28)16-19/h7-11,13-14,16-17H,3-6,12,15H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

CDAZPWMJILNPGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C(C)OC4=CC(=CC=C4)Cl

Origin of Product

United States

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